Physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding the characteristics of its derivatives is paramount for the design of new therapeutic agents.[1] This document details the structural features, predicted physicochemical properties, potential synthetic pathways, and analytical methodologies for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in the field of medicinal chemistry. Its prevalence in a wide array of therapeutic agents stems from its favorable metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisostere for other functional groups.[1] Marketed drugs containing the 1,2,4-triazole core span a broad spectrum of therapeutic areas, including antifungal (e.g., fluconazole, itraconazole), antiviral (e.g., ribavirin), and anticancer (e.g., letrozole, anastrozole) treatments. The unique electronic properties of the triazole ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. This guide focuses on N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine, a specific derivative that combines the 1,2,4-triazole nucleus with a secondary amine, a common functional group in many biologically active compounds.
Molecular Structure and Core Properties
The fundamental characteristics of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine are dictated by its molecular structure, which features a 1,2,4-triazole ring linked via a nitrogen atom to an N-methylated ethylamine side chain.
Structural Elucidation
The chemical structure of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is depicted below:
Figure 1: Chemical structure of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Physicochemical Properties
While experimental data for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is not extensively available in the public domain, its core physicochemical properties can be calculated or predicted based on its structure. These predicted values provide a valuable starting point for experimental design and interpretation.
| Property | Value | Source |
| Molecular Formula | C5H10N4 | Calculated |
| Molecular Weight | 126.16 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 42.74 Ų | Predicted[2] |
| logP (Octanol-Water Partition Coefficient) | -0.5025 | Predicted[2] |
| Hydrogen Bond Donors | 1 | Predicted[2] |
| Hydrogen Bond Acceptors | 4 | Predicted[2] |
| Rotatable Bonds | 3 | Predicted[2] |
The predicted low logP value suggests that N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is likely to be a polar molecule with good aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.
Synthesis and Chemical Reactivity
The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine can be approached through established methodologies for the formation of N-substituted 1,2,4-triazoles and the N-methylation of primary amines.
Proposed Synthetic Pathway
A plausible and efficient synthesis would involve a two-step process starting from commercially available 2-(1H-1,2,4-triazol-1-yl)ethanamine.
Figure 2: Proposed synthetic workflow for N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethanamine
The precursor, 2-(1H-1,2,4-triazol-1-yl)ethanamine, can be synthesized via the alkylation of 1,2,4-triazole with a suitable two-carbon synthon bearing a protected amine or a precursor to an amine. A common method involves the reaction of the sodium salt of 1,2,4-triazole with 2-bromoethylamine hydrobromide or a similar reagent.
Step 2: N-methylation of 2-(1H-1,2,4-triazol-1-yl)ethanamine
The selective mono-N-methylation of the primary amine can be achieved using various modern synthetic methods that offer advantages over traditional, less selective techniques (e.g., Eschweiler-Clarke reaction).
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Catalytic N-methylation with Methanol: Iridium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have proven highly effective for the N-methylation of primary amines using methanol as both the methyl source and solvent.[3] This approach is considered a green chemistry method as it avoids the use of stoichiometric and often toxic methylating agents.
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N-methylation with Dimethyl Carbonate (DMC): DMC is an environmentally benign methylating agent that can be used in the presence of a solid base catalyst, such as a faujasite zeolite, to achieve high selectivity for mono-N-methylation of primary aromatic and aliphatic amines.[4]
Chemical Reactivity and Stability
The chemical reactivity of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is primarily governed by the secondary amine and the 1,2,4-triazole ring.
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Basicity and Salt Formation: The secondary amine is basic and will readily react with acids to form the corresponding ammonium salts. The triazole ring also possesses basic nitrogen atoms, although they are significantly less basic than the secondary amine. The pKa of the secondary amine is expected to be in the range of 9-11, typical for secondary alkylamines.
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N-Acylation and N-Alkylation: The secondary amine can undergo further reactions such as acylation with acyl chlorides or anhydrides to form amides, and alkylation with alkyl halides to form tertiary amines.
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Stability of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is generally a stable aromatic system, resistant to many common reaction conditions.[1] It is stable to a wide range of pH and is not readily oxidized or reduced.
Analytical Characterization
A comprehensive analytical workflow is essential for the unambiguous identification and purity assessment of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Figure 3: A general analytical workflow for the characterization of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazole ring (typically in the aromatic region, ~7.5-8.5 ppm), the two methylene groups of the ethyl bridge (as triplets or more complex multiplets), the N-methyl group (as a singlet), and the N-H proton of the secondary amine (a broad singlet).
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¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the triazole ring, the two methylene carbons, and the N-methyl carbon.
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 127.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Infrared (IR) Spectroscopy:
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The IR spectrum would likely exhibit a characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹, C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹, and C=N and C-N stretching vibrations associated with the triazole ring in the 1600-1400 cm⁻¹ region.
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable method for purity analysis. Detection could be achieved using UV absorbance (the triazole ring has a UV chromophore) or mass spectrometry.
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Gas Chromatography (GC): Due to its volatility, GC coupled with a mass selective detector (GC-MS) could also be employed for the analysis of this compound, likely after derivatization of the secondary amine to improve its chromatographic properties.
Applications in Drug Development
The incorporation of the N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine scaffold into larger molecules could be a valuable strategy in drug discovery. The secondary amine provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 1,2,4-triazole moiety can contribute to improved metabolic stability and can act as a key pharmacophoric element interacting with biological targets. Given the broad range of biological activities associated with 1,2,4-triazoles, derivatives of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine could be investigated for a variety of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1]
Conclusion
N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a versatile building block for medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, potential synthetic routes, and analytical characterization methods. While experimental data for this specific compound is limited, the information compiled from analogous structures and established chemical principles serves as a robust foundation for researchers and drug development professionals. The continued exploration of derivatives based on this scaffold holds promise for the discovery of novel and effective therapeutic agents.
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